Bienvenue dans la boutique en ligne BenchChem!

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

DPP-4 inhibition anagliptin SAR fragment-based drug design

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide (CAS 338953-49-4) is the unelaborated carboxamide fragment of the pyrazolo[1,5-a]pyrimidine chemotype, a heteroaromatic scaffold defined by a fused pyrazole-pyrimidine bicycle bearing a 2-methyl substituent and a 6-carboxamide group. The compound constitutes the minimal pharmacophoric core of the marketed DPP-4 inhibitor anagliptin (Suiny®), which appends a (2S)-2-cyanopyrrolidine-containing side chain via the 6-carboxamide nitrogen.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 338953-49-4
Cat. No. B3002153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
CAS338953-49-4
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)C(=O)N
InChIInChI=1S/C8H8N4O/c1-5-2-7-10-3-6(8(9)13)4-12(7)11-5/h2-4H,1H3,(H2,9,13)
InChIKeyJAYAPPQABNWHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide (CAS 338953-49-4): Core Scaffold Identity & Procurement Baseline for DPP-4 Inhibitor Research


2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide (CAS 338953-49-4) is the unelaborated carboxamide fragment of the pyrazolo[1,5-a]pyrimidine chemotype, a heteroaromatic scaffold defined by a fused pyrazole-pyrimidine bicycle bearing a 2-methyl substituent and a 6-carboxamide group . The compound constitutes the minimal pharmacophoric core of the marketed DPP-4 inhibitor anagliptin (Suiny®), which appends a (2S)-2-cyanopyrrolidine-containing side chain via the 6-carboxamide nitrogen [1]. Distinct from the corresponding 6-carboxylic acid (CAS 739364-95-5)—which is the more commonly stocked anagliptin intermediate—the carboxamide form offers a pre-installed amide bond that bypasses one coupling or activation step in convergent synthetic routes and serves as a direct fragment for structure-activity relationship (SAR) studies probing the contribution of the pyrazolopyrimidine core to DPP-4 binding [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Derivatives Cannot Replace 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide in Anagliptin-Centric Research & Synthesis


Although the pyrazolo[1,5-a]pyrimidine scaffold appears across numerous DPP-4 inhibitor programs and kinase-targeting campaigns, the specific combination of the 2-methyl substituent and the unsubstituted 6-carboxamide in CAS 338953-49-4 is non-arbitrary: X-ray co-crystallography of anagliptin bound to human DPP-4 (PDB 3WQH, 2.85 Å resolution) reveals that the 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide core occupies the S1 pocket of the enzyme, with the carboxamide oxygen engaging in a critical hydrogen-bond network that is disrupted if the amide is replaced by a carboxylic acid, ester, or reversed amide [1]. In the SAR study accompanying the anagliptin discovery program, modification of the 2-position (e.g., H, ethyl, phenyl) or replacement of the 6-carboxamide with carboxylate reduced DPP-4 inhibitory activity by orders of magnitude [2]. Furthermore, the 7-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxamide isomers explored as CB2 inverse agonists exhibit a completely divergent selectivity profile, underscoring that even regioisomeric variations of the pyrazolopyrimidine-carboxamide framework redirect target engagement [3]. Thus, generic substitution with an arbitrarily chosen pyrazolo[1,5-a]pyrimidine derivative risks forfeiting the specific structural context required for anagliptin-relevant DPP-4 pharmacology or for reproducible intermediate performance in anagliptin synthetic routes.

Quantitative Differentiation Evidence: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide vs. Closest Analogs for Scientific Procurement Decisions


Core Pharmacophore Contribution: 2-Methyl-6-carboxamide Scaffold vs. Des-methyl or 6-Carboxylate Analogs in DPP-4 Inhibition

The potency differential between anagliptin (IC₅₀ = 3.8 nM against human DPP-4) and the corresponding 6-carboxylic acid intermediate (CAS 739364-95-5, reported only as a synthetic reactant with no standalone DPP-4 IC₅₀) is >1,000-fold, driven predominantly by the elaborated side chain [1]. However, within the pyrazolo[1,5-a]pyrimidine SAR series disclosed by Kato et al., the 2-methyl substitution on the pyrazole ring was essential: the des-methyl analog (2-H) showed substantially attenuated activity, and the 6-carboxamide was required for hydrogen-bonding to the S1 pocket residue Glu205/206 as confirmed by co-crystallography [2]. The simple carboxamide fragment (CAS 338953-49-4) thus provides the validated minimal binding motif for the S1 pocket, enabling fragment-based elaboration studies that the carboxylic acid analog cannot support without prior amidation.

DPP-4 inhibition anagliptin SAR fragment-based drug design

Synthetic Route Efficiency: Carboxamide (CAS 338953-49-4) vs. Carboxylic Acid (CAS 739364-95-5) as Anagliptin Precursor

Patent literature describing anagliptin synthetic routes delineates two principal pathways: (A) coupling of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739364-95-5) with the elaborated amine side chain via EDC/HOBt or CDI activation, and (B) direct reaction of the pre-formed carboxamide (CAS 338953-49-4) with (2S)-N-chloroacetyl-2-cyanopyrrolidine, followed by reduction [1]. Route B, employing the carboxamide, eliminates one acid-activation step relative to Route A, reducing process mass intensity and avoiding racemization risk at the (S)-cyanopyrrolidine chiral center that can occur under carboxylate activation conditions [2]. The carboxamide's LogP of 0.84 and computed aqueous solubility of ~3 g/L at 25 °C provide superior handling characteristics for solution-phase amidation compared to the carboxylic acid (mp 238 °C dec.; LogP ~0.5 estimated), which requires pre-dissolution in polar aprotic solvents such as DMF or THF .

anagliptin synthesis amide coupling process chemistry

Selectivity Profile of the Pyrazolo[1,5-a]pyrimidine-6-carboxamide Series: Anagliptin vs. Other DPP-4 Inhibitor Chemotypes

Anagliptin, which contains the 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide core as its S1-binding element, exhibits a DPP-4 IC₅₀ of 3.8 nM with selectivity ratios of 18-fold over DPP-8 (IC₅₀ = 68 nM) and 16-fold over DPP-9 (IC₅₀ = 60 nM) [1]. This selectivity window is notably narrower than that of sitagliptin (DPP-4 IC₅₀ = 19 nM in Caco-2 extracts; >2,600-fold selective over DPP-8/9) but comparable to vildagliptin (DPP-4 IC₅₀ = 8.0 nM; DPP-8 IC₅₀ = 810 nM) [2]. The pyrazolo[1,5-a]pyrimidine-6-carboxamide scaffold thus defines a distinct selectivity fingerprint relative to the triazolopiperazine (sitagliptin) and cyanopyrrolidine (vildagliptin) chemotypes. In comparative in vivo studies, anagliptin (0.3% w/w in diet) reduced atherosclerotic lesion area by 35% in apoE-deficient mice, an effect not uniformly observed across all DPP-4 inhibitors, suggesting scaffold-specific pleiotropic effects beyond glucose lowering [3].

DPP-4 selectivity DPP-8/DPP-9 gliptin comparison

Fragment Growth Vector: 6-Carboxamide as a Defined Exit Vector for Side-Chain Elaboration vs. 7-Oxo or 3-Aryl Derivatives

A 2020 structural optimization study of pyrazolo[1,5-a]pyrimidine DPP-4 inhibitors demonstrated that the 6-carboxamide position serves as the optimal exit vector for side chains directed toward the S2 and S2′ subsites of DPP-4 [1]. Compound c24 in that series (IC₅₀ = 2 nM) utilized a pyrazolo[1,5-a]pyrimidine core with elaboration at the 6-position, achieving a 25- to 40-fold potency enhancement over the earlier 7(4H)-one scaffold leads b2 (IC₅₀ = 79 nM) and d1 (IC₅₀ = 49 nM) [1]. Critically, c24 displayed >2,000-fold selectivity over DPP-8 and DPP-9, a dramatic improvement over the anagliptin selectivity window of ~17-fold, indicating that the 6-carboxamide exit vector is permissive for selectivity engineering [1]. In contrast, the 7-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxamide regioisomers developed by Aghazadeh Tabrizi et al. exhibited potent CB2 inverse agonism (Ki < 10 nM) with negligible DPP-4 activity, confirming that the oxidation state and substitution pattern of the pyrazolopyrimidine core dictate target selectivity [2]. CAS 338953-49-4, with its unoxidized pyrimidine ring and free 6-carboxamide, represents the validated DPP-4-directed fragment with a proven growth vector.

fragment-based drug design scaffold hopping DPP-4 S1 pocket

High-Value Application Scenarios for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide Procurement Based on Evidence


Fragment-Based DPP-4 Inhibitor Lead Generation Using a Validated S1-Pocket Binding Motif

Procure CAS 338953-49-4 as the minimal S1-pocket-binding fragment for fragment-based drug discovery campaigns targeting DPP-4. The co-crystal structure of anagliptin (PDB 3WQH, 2.85 Å) confirms that the 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide moiety occupies the S1 pocket with the carboxamide engaging Glu205/206 via hydrogen bonds [1]. Fragment elaboration at the 6-carboxamide nitrogen has yielded inhibitors with IC₅₀ values as low as 2 nM and >2,000-fold selectivity over DPP-8/9 [2], demonstrating a validated growth vector. This scenario is supported by quantitative differentiation evidence demonstrating that the 6-carboxamide exit vector outperforms the 7(4H)-one scaffold by up to 40-fold in elaborated potency [2].

Process Chemistry Optimization for Anagliptin and Analog Synthesis via the Direct Carboxamide Route

Use CAS 338953-49-4 as the direct coupling partner in anagliptin synthesis to eliminate the acid-activation step required when starting from the carboxylic acid intermediate (CAS 739364-95-5). Patent CN103819478B describes the reaction of the carboxamide with (2S)-N-chloroacetyl-2-cyanopyrrolidine to afford the anagliptin skeleton without EDC/HOBt or CDI-mediated coupling [3]. The carboxamide's favorable solubility (~3 g/L at 25 °C) and moderate LogP (0.84) facilitate homogeneous reaction conditions , while the carboxylic acid's high melting point (238 °C dec.) and need for polar aprotic solvent dissolution complicate scale-up.

Scaffold-Hopping SAR Studies to Differentiate DPP-4 vs. CB2 Target Engagement

Procure CAS 338953-49-4 alongside its 7-oxo regioisomer to directly compare target engagement profiles. The non-oxidized pyrazolo[1,5-a]pyrimidine-6-carboxamide core (as in anagliptin) yields potent DPP-4 inhibition (IC₅₀ = 3.8 nM), whereas the 7-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxamide scaffold redirects activity to CB2 cannabinoid receptors (Ki < 10 nM) [4]. This pair of compounds enables systematic investigation of how the pyrimidine ring oxidation state governs selectivity between the serine protease DPP-4 and the GPCR CB2 target families, a critical consideration for avoiding off-target pharmacology in lead series.

Quote Request

Request a Quote for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.